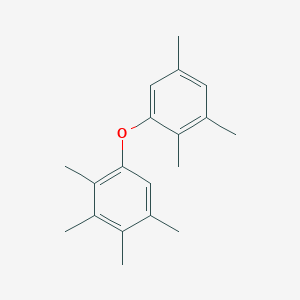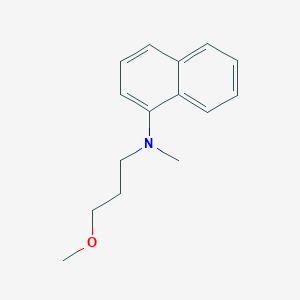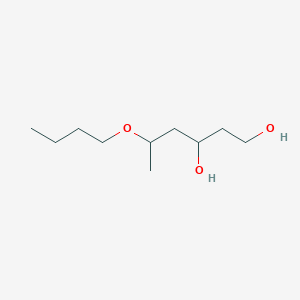
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene is an aromatic hydrocarbon compound characterized by a benzene ring substituted with four methyl groups and a phenoxy group substituted with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene typically involves the alkylation of a tetramethylbenzene derivative with a trimethylphenol derivative under Friedel-Crafts alkylation conditions. Common reagents used in this process include aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic ring, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Reduced aromatic compounds
Substitution: Nitro derivatives, sulfonic acid derivatives
Aplicaciones Científicas De Investigación
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetramethylbenzene:
1,2,3,5-Tetramethylbenzene:
1,2,4,5-Tetramethylbenzene:
Uniqueness
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene is unique due to the presence of both tetramethyl and trimethylphenoxy substituents, which confer distinct chemical and physical properties
Propiedades
Número CAS |
62787-18-2 |
|---|---|
Fórmula molecular |
C19H24O |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1,2,3,4-tetramethyl-5-(2,3,5-trimethylphenoxy)benzene |
InChI |
InChI=1S/C19H24O/c1-11-8-12(2)15(5)18(9-11)20-19-10-13(3)14(4)16(6)17(19)7/h8-10H,1-7H3 |
Clave InChI |
UMQJKKDCRPOIAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OC2=C(C(=C(C(=C2)C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)





![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)




silane](/img/structure/B14515770.png)

